Orthogonal Deprotection: Cbz Stability Under Acidic Conditions Where Boc Fails
The Cbz (carbobenzoxy) protecting group is stable under acidic conditions that readily cleave the Boc (tert-butyloxycarbonyl) group. Cbz is removed via catalytic hydrogenolysis (H₂, Pd/C) or treatment with HBr/AcOH, whereas Boc requires acidic conditions such as trifluoroacetic acid (TFA). This differential stability enables orthogonal protection schemes where Cbz and Boc can be used simultaneously on different amine functionalities without cross-reactivity . Cbz-protected amino acids are also stable under the basic conditions (e.g., piperidine) used for Fmoc deprotection [1].
| Evidence Dimension | Stability under deprotection conditions |
|---|---|
| Target Compound Data | Stable to TFA (acidic) and piperidine (basic); requires hydrogenolysis for removal |
| Comparator Or Baseline | Boc group: cleaved by TFA (acid-labile); Fmoc group: cleaved by piperidine (base-labile) |
| Quantified Difference | Cbz is orthogonal to both Boc and Fmoc deprotection conditions |
| Conditions | Standard peptide synthesis deprotection protocols; TFA for Boc; piperidine/DMF for Fmoc; H₂/Pd/C for Cbz |
Why This Matters
For procurement decisions in multi-step peptide synthesis requiring orthogonal protecting groups, Cbz-D-homoserine provides a deprotection handle that is stable under both acidic and basic conditions where Boc and Fmoc would fail.
- [1] WHMall. Modified Amino Acids: FMOC, BOC, and CBZ Protecting Groups. 2018. View Source
